molecular formula C10H8FNO2 B2731975 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 893731-12-9

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2731975
CAS No.: 893731-12-9
M. Wt: 193.177
InChI Key: RRLIRGDFAHPXSB-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination enhances its chemical stability and biological activity compared to other indole derivatives. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the field of antiviral and anticancer research. The presence of a fluorine atom enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FNO2, with a molecular weight of approximately 193.18 g/mol. The structural features include:

  • Indole core : Provides a scaffold for biological activity.
  • Fluorine substitution : Enhances binding affinity and selectivity.
  • Carboxylic acid group : Contributes to its reactivity and solubility.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The fluorine atom increases the compound’s ability to bind to these targets, enhancing potency. Notably, it has been shown to inhibit HIV-1 integrase activity, a critical enzyme for viral replication.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties:

  • HIV-1 Integrase Inhibition : The compound effectively inhibits the strand transfer of HIV-1 integrase with an IC50 value indicating strong activity (as low as 0.13 μM in optimized derivatives) .
  • Binding Affinity : The indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, which is crucial for its enzymatic function .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that related indole derivatives can delay the growth of various cancer cell lines, suggesting potential applications in cancer therapy .
  • Structure-Activity Relationship (SAR) : Modifications at different positions on the indole ring significantly affect biological activity, with halogenated substitutions enhancing potency against cancer cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique features:

Compound NameIC50 (μM)Unique Features
This compound<0.13Fluorine enhances lipophilicity and binding
6-Fluoro-5-methoxy-1H-indole12.41Additional methoxy group
5,6-Difluoroindole15.0Multiple fluorine substitutions
6-Fluoro-5-methyl-1H-indole18.52Methyl group at position 5

This table illustrates that while other compounds possess biological activity, the unique combination of fluorine and the indole structure in this compound contributes to its enhanced pharmacological profile.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Integrase Inhibition Study : A study focused on optimizing derivatives showed that compounds with longer branches at the C3 position significantly improved integrase inhibition .
  • Anticancer Efficacy : Research indicated that specific substitutions on the indole ring could lead to substantial reductions in tumor growth rates in xenograft models .

Properties

IUPAC Name

6-fluoro-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLIRGDFAHPXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893731-12-9
Record name 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid
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